2-(Ethoxycarbonyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

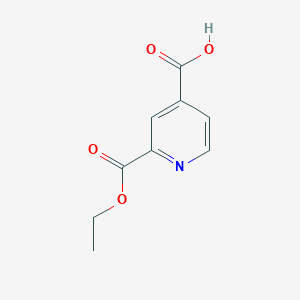

2-(Ethoxycarbonyl)isonicotinic acid, also known as 2-ethoxycarbonylpyridine-4-carboxylic acid, is a compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The IUPAC name for this compound is 2-ethoxycarbonylpyridine-4-carboxylic acid .

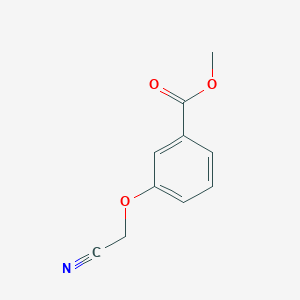

Molecular Structure Analysis

The molecular structure of 2-(Ethoxycarbonyl)isonicotinic acid includes a pyridine ring with a carboxylic acid group at the 4-position and an ethoxycarbonyl group at the 2-position . The InChI string for this compound is InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Ethoxycarbonyl)isonicotinic acid include a molecular weight of 195.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound has a topological polar surface area of 76.5 Ų .Scientific Research Applications

Organocatalysis

- Isonicotinic acid (IN) , including its ethyl ester derivative, serves as an effective organocatalyst. In one-pot reactions, it facilitates the synthesis of heterocyclic compounds, such as pyranopyrazoles . These compounds find applications in medicinal chemistry and materials science .

Coordination Chemistry

- As an organic ligand, 2-(Ethoxycarbonyl)isonicotinic acid participates in coordination chemistry. For instance, it forms a coordination polymer with copper(I) halides, specifically [CuBr(IN)]n , through a hydrothermal method .

Catalysis for Diesel Fuel Precursors

- Researchers have developed a novel catalyst by functionalizing silica with sulfonic acid groups using isonicotinic acid . This catalyst, denoted as SO3H-INA@SiO2 , efficiently converts 2-methylfuran into diesel fuel precursors (C15 and C20 units) via tandem ring opening followed by condensation reactions. The catalyst demonstrates superior activity compared to commercially available -SO3H functionalized resins .

Renewable Energy and Fuels

- Given the global challenge of depleting fossil resources, biomass-derived compounds like 2-(Ethoxycarbonyl)isonicotinic acid offer greener alternatives. By utilizing renewable sources, we can mitigate environmental impact and reduce dependence on fossil fuels .

Health and Environmental Implications

- While not directly an application, it’s essential to consider the health and environmental implications of chemical compounds. Biomass-based resources, including derivatives of isonicotinic acid, contribute to sustainable practices and minimize harmful effects on living organisms .

Materials Science and Drug Discovery

- The unique structure of 2-(Ethoxycarbonyl)isonicotinic acid makes it a valuable building block for designing novel materials and potential drug candidates. Researchers explore its properties in drug discovery and materials science .

Future Directions

The future directions for research on 2-(Ethoxycarbonyl)isonicotinic acid could involve exploring its potential applications in various fields. For instance, isonicotinic acid derivatives have been studied for their anti-inflammatory properties , and the catalytic carboxylation of C–H bonds using CO2 is a sustainable and economic strategy to produce valuable carboxylic acids .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This suggests that 2-(Ethoxycarbonyl)isonicotinic acid might also affect similar biochemical pathways.

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to have different pharmacokinetic profiles based on the acetylation status of the individual

Result of Action

It is used in proteomics research , suggesting that it may have effects on protein expression or function.

properties

IUPAC Name |

2-ethoxycarbonylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTHUWLNMZSRBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569101 |

Source

|

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)isonicotinic acid | |

CAS RN |

142074-49-5 |

Source

|

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.